3-Hydroxy-2-(1H-imidazol-2-yl)-1-phenylprop-2-en-1-one
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Overview
Description
3-Hydroxy-2-(1H-imidazol-2-yl)-1-phenylprop-2-en-1-one is a compound that features both an imidazole and a phenyl group. This compound is of interest due to its unique structure, which combines the properties of both aromatic and heterocyclic chemistry. The presence of the imidazole ring, a five-membered ring containing two nitrogen atoms, imparts significant biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(1H-imidazol-2-yl)-1-phenylprop-2-en-1-one typically involves the condensation of an appropriate aldehyde with an imidazole derivative under basic conditions. One common method involves the use of 2-imidazolecarboxaldehyde and acetophenone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(1H-imidazol-2-yl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-Hydroxy-2-(1H-imidazol-2-yl)-1-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(1H-imidazol-2-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the phenyl group can interact with hydrophobic regions of proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole: Similar structure but lacks the hydroxyl group.
3-Hydroxy-2-(1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one: Similar structure but contains a pyrrole ring instead of an imidazole ring.
1-Phenyl-2-(1H-imidazol-2-yl)ethanone: Similar structure but lacks the hydroxyl group and has a different substitution pattern.
Uniqueness
3-Hydroxy-2-(1H-imidazol-2-yl)-1-phenylprop-2-en-1-one is unique due to the presence of both a hydroxyl group and an imidazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-hydroxy-2-(1H-imidazol-2-yl)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-8-10(12-13-6-7-14-12)11(16)9-4-2-1-3-5-9/h1-8,15H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRUOLGRSWKOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CO)C2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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